Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate typically involves the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl 4-ethoxyphenylacetate: A related compound with similar functional groups but different reactivity.
Diethyl 4-hydroxyphenylmalonate: Another derivative of malonic acid with a hydroxyl group instead of an ethoxy group.
Uniqueness
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate is unique due to its deuterated ethyl group, which makes it particularly useful in isotopic labeling studies and mass spectrometry . This feature distinguishes it from other similar compounds and enhances its utility in research applications .
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYAJCZEUGCPEH-RPIBLTHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661922 |
Source
|
Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189708-84-6 |
Source
|
Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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